REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.CC1(C)C[O:20][B:19](B2OCC(C)(C)CO2)[O:18]C1.C([O-])(=O)C.[K+].Cl>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CS(C)=O>[B:19]([C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1)([OH:20])[OH:18] |f:2.3,5.6.7.8.9,^1:41,42,43,44,45,59,60,61,62,63|
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(OCCCC(=O)O)C=C1
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Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
CC1(COB(OC1)B1OCC(CO1)(C)C)C
|
Name
|
potassium acetate
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting orange suspension was deoxygenated
|
Type
|
CUSTOM
|
Details
|
by sparging with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
the tube was sealed tightly
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
washed with water (2×) and brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (0 to 15% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)C1=CC=C(OCCCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |